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Compound of Interest

N-(2-

Compound Name: ethoxyphenyl)imidodicarbonimidic
diamide

CAS No.: 524055-68-3

Cat. No.: B431909

Get Quote

Executive Summary & Compound Identity

N-(2-ethoxyphenyl)imidodicarbonimidic diamide, commonly referred to in medicinal

chemistry as 1-(2-ethoxyphenyl)biguanide, is a synthetic aryl biguanide derivative. Structurally,
it consists of a biguanide core (

) substituted at the
position with an ortho-ethoxyphenyl moiety.

This class of compounds is pharmacologically significant, sharing the biguanide scaffold with
antidiabetic agents like Metformin and Phenformin, and antimalarials like Proguanil. The
specific ortho-ethoxy substitution introduces unique steric and electronic properties that
influence its tautomeric equilibrium and metabolic stability.

Chemical Profile
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Property Value
IUPAC Name N-(2-ethoxyphenyl)imidodicarbonimidic diamide
Common Name 1-(2-ethoxyphenyl)biguanide

Molecular Formula

Exact Mass 221.1277 Da

Core Scaffold Aryl Biguanide

Guanidine-like basicity (
Key Functionality
), Aryl ether

Synthesis Logic & Causality

To rigorously validate the structure, one must understand its origin. The most robust synthetic
route involves the nucleophilic addition of an aniline derivative to dicyandiamide
(cyanoguanidine).

Protocol Logic: The reaction is typically driven by acid catalysis (HCI) in a polar solvent (e.qg.,
water or ethanol) at reflux. The protonation of the nitrile group on dicyandiamide makes it
susceptible to nucleophilic attack by the amine of 2-ethoxyaniline.

Reaction Scheme (DOT Visualization)
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Figure 1: Synthetic pathway for the formation of the target biguanide.

Mass Spectrometry (MS/MS) Profiling
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Objective: Confirm molecular weight and structural connectivity via fragmentation patterns.
Method: Electrospray lonization (ESI) in Positive Mode (

).
Theoretical Fragmentation Pathway

Aryl biguanides exhibit a distinct fragmentation pattern driven by the stability of the guanidinium
ion and the aryl moiety.

Parent lon: Observe

at m/z 222.13.

Primary Loss (Ammonia): Loss of

(17 Da) from the terminal guanidine group.

Biguanide Cleavage: Rupture of the central C-N bond often yields the aryl guanidine cation.

o Loss of Cyanoguanidine moiety (

Ethoxy Cleavage: Loss of the ethyl group (

, 28 Da) or ethoxy radical (

) depending on energy.

Data Summary Table:

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b431909?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

lon Type m/z (Theoretical) Assignment Mechanism

222.13 Protonated Molecule Base Peak

Intramolecular

205.10 Deaminated Fragment o
cyclization
179.11 Aryl Guanidine Central C-N cleavage
o Complete side chain
137.08 2-Ethoxyaniline ion

loss

NMR Spectroscopy Elucidation

Objective: Definitive structural assignment and tautomeric analysis. Solvent Selection:DMSO-
d6 is mandatory.

e Reasoning: Biguanide protons are exchangeable. In

or

, these signals disappear. DMSO-d6 prevents rapid exchange, allowing observation of the
broad NH resonances essential for confirming the biguanide core.

Proton () NMR Assignment (400 MHz, DMSO-d6)

The spectrum is divided into three distinct zones: the Aliphatic (Ethoxy), the Aromatic (Phenyl),
and the Exchangeable (Biguanide).

Zone A: The Ethoxy Handle (Diagnostic)

e 1.35 ppm (Triplet, 3H, J=7.0 Hz): Methyl protons (
).

e 4.05 ppm (Quartet, 2H, J=7.0 Hz): Methylene protons (
).

o Note: The downfield shift to 4.0+ ppm confirms the oxygen attachment.
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Zone B: The Aromatic Region (Ortho-Substitution) The 2-ethoxy substitution creates an ABCD
spin system, breaking the symmetry of the phenyl ring.

e 6.8-7.2 ppm (Multiplets, 4H):
o and
will be more shielded (upfield) due to the electron-donating ethoxy group.

o (ortho to the biguanide nitrogen) may show a downfield shift due to deshielding from the
anisotropic biguanide group.

Zone C: The Biguanide Core (The "Fingerprint") Biguanides exist as a resonance hybrid. In the
HCI salt form, you will typically observe:

e 7.0-7.5ppm (Broad Singlet, 4H): Terminal
and central
protons.
e 9.0-10.0 ppm (Broad Singlet, 1H): The proton on the nitrogen attached to the aryl ring (

), often hydrogen-bonded to the ether oxygen or solvent.

Tautomerism & Resonance

The "imidodicarbonimidic diamide" structure implies a specific tautomer, but in solution, the
double bond character is delocalized.

Tautomer A Tautomer B
(Imino Form) (Amino Form)
\‘ ’/

Resonance Hybrid
(Delocalized Cation)
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Figure 2: Tautomeric equilibrium of the biguanide moiety.
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Experimental Protocol: Characterization Workflow

To ensure reproducibility and data integrity, follow this self-validating protocol.

Step 1: Sample Preparation
o Weigh 5-10 mg of the synthesized N-(2-ethoxyphenyl)biguanide hydrochloride.

e Dissolve in 0.6 mL DMSO-d6 (99.9% D).

o Critical: Ensure the NMR tube is clean and dry. Trace acid/base can collapse the broad
NH peaks into a single average peak.

Step 2: Acquisition Parameters

o Temperature: 298 K (25°C).
e Pulse Sequence: zg30 (standard proton).
e Scans (ns): Minimum 16 scans to resolve the aromatic splitting patterns.

o Relaxation Delay (D1): Set to 2.0s to ensure full relaxation of the aromatic protons for
accurate integration.

Step 3: Validation Criteria (Pass/Fail)

o Pass: Integration of the ethoxy triplet (3H) vs. the quartet (2H) is exactly 1.5:1.
o Pass: Total aromatic integration equals 4H.
o Pass: Presence of broad exchangeable peaks in the 6.5-10.0 ppm range (disappears upon

shake).

Applications & Significance

This specific elucidation is critical for:

» Medicinal Chemistry: Developing analogs of Metformin with altered lipophilicity (via the
ethoxy group) to improve bioavailability or reduce Gl side effects.
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o Polymer Chemistry: Aryl biguanides are used as precursors for curing agents in epoxy resins
(see Reference 3).

o Coordination Chemistry: The biguanide ligand is a potent chelator for transition metals (

), forming colored complexes used in bio-inorganic assays.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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